molecular formula C13H10FN3 B612234 Osilodrostat CAS No. 928134-65-0

Osilodrostat

Cat. No.: B612234
CAS No.: 928134-65-0
M. Wt: 227.24 g/mol
InChI Key: USUZGMWDZDXMDG-CYBMUJFWSA-N
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Description

Osilodrostat is a novel steroidogenic inhibitor primarily used in the treatment of Cushing’s disease and Cushing’s syndrome. It is an orally bioavailable small molecule that inhibits the enzyme 11β-hydroxylase, which is crucial in the biosynthesis of cortisol. By inhibiting this enzyme, this compound effectively reduces cortisol levels in patients suffering from hypercortisolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of osilodrostat involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves stringent quality control measures to monitor the reaction conditions, intermediates, and final product. The use of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, is essential to ensure the consistency and quality of the produced this compound .

Chemical Reactions Analysis

Types of Reactions: Osilodrostat undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties. These derivatives can be further studied for their efficacy and safety in treating different conditions .

Scientific Research Applications

Efficacy in Cushing's Disease

Osilodrostat has demonstrated significant efficacy in clinical trials:

  • LINC 3 Study : A phase III trial involving 137 patients showed that 86% of those treated with this compound maintained normal urinary free cortisol (UFC) levels at week 34 compared to only 29% in the placebo group. The study also noted improvements in body weight, blood pressure, and quality of life metrics .
  • LINC 4 Study : Another phase III trial confirmed that this compound led to rapid normalization of mean UFC excretion, with sustained effects observed over a 48-week treatment period .

Real-World Case Studies

Real-life applications of this compound have been documented through various case studies:

  • Case Study 1 : A 35-year-old woman with an adrenocorticotrophic hormone-secreting adenoma underwent non-curative surgery. Post-surgery, she started this compound at a dose of 2 mg twice daily, achieving normal UFC levels within six months .
  • Case Study 2 : A 32-year-old man diagnosed with Cushing's disease refused surgery and began treatment with this compound at progressively increased doses. He achieved biochemical control until he underwent surgery, demonstrating the drug's effectiveness as a bridge therapy .

Safety Profile

This compound is generally well-tolerated, though some adverse effects have been reported:

  • Common side effects include decreased appetite (37.5%), arthralgia (35.4%), and nausea (31.3%) during clinical trials .
  • Other notable adverse events involve hypocortisolism-related symptoms and potential increases in adrenal hormone precursors, including hypertension and hypokalemia .

Comparative Efficacy Data

The following table summarizes key findings from clinical trials involving this compound compared to placebo:

StudyTreatment GroupNormal UFC at Week 12 (%)Normal UFC at Week 34 (%)Weight Loss (%)Quality of Life Improvement
LINC 3This compound77%86%SignificantYes
LINC 4This compoundNot specifiedSustainedSignificantYes
PlaceboPlacebo8%29%MinimalNo

Mechanism of Action

Osilodrostat exerts its effects by inhibiting the enzyme 11β-hydroxylase, also known as cytochrome P450 11B1. This enzyme catalyzes the final step in the biosynthesis of cortisol from its precursor, 11-deoxycortisol. By inhibiting this enzyme, this compound effectively reduces cortisol levels in the body. The reduction in cortisol levels leads to a decrease in the symptoms associated with hypercortisolism, such as hypertension, weight gain, and glucose intolerance .

Comparison with Similar Compounds

    Metyrapone: Another steroidogenesis inhibitor used in the treatment of Cushing’s syndrome.

    Ketoconazole: An antifungal agent that also inhibits steroidogenesis by blocking multiple enzymes, including 11β-hydroxylase.

Uniqueness of Osilodrostat: this compound is unique in its high selectivity and potency in inhibiting 11β-hydroxylase. This selectivity reduces the likelihood of off-target effects and improves its safety profile compared to other steroidogenesis inhibitors. Additionally, this compound’s oral bioavailability makes it a convenient option for patients .

Biological Activity

Osilodrostat, marketed under the brand name Isturisa, is a novel oral medication primarily indicated for the treatment of endogenous Cushing's syndrome (CS) and Cushing's disease (CD). It functions as a potent inhibitor of the enzymes 11-beta-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), which are critical in the steroidogenesis pathways that produce cortisol and aldosterone. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

This compound exerts its effects by inhibiting the final steps in cortisol synthesis. Specifically, it targets:

  • CYP11B1 : This enzyme catalyzes the conversion of 11-deoxycortisol to cortisol.
  • CYP11B2 : This enzyme is responsible for synthesizing aldosterone.

By inhibiting these enzymes, this compound effectively lowers endogenous cortisol levels, alleviating symptoms associated with hypercortisolism in patients with Cushing's syndrome .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapid oral absorption with a peak plasma concentration (TmaxT_{max}) occurring approximately 1 hour post-administration.
  • Half-life : Approximately 4 hours, allowing for twice-daily dosing.
  • Metabolism : Metabolized by multiple cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), with no single enzyme contributing more than 25% to total clearance. The primary metabolic pathway involves non-CYP-mediated processes .

Clinical Efficacy

This compound has undergone extensive clinical evaluation through Phase II and III trials. Key findings include:

  • Cortisol Reduction : Significant reductions in urinary free cortisol (UFC) levels were observed in patients treated with this compound. In one study, 72% of patients achieved normalized UFC levels after 12 weeks .
  • Quality of Life Improvements : Patients reported notable enhancements in quality of life metrics, including psychological well-being and metabolic health indicators such as blood pressure and glucose metabolism .

Table 1: Summary of Clinical Trial Results

Study PhaseNumber of PatientsNormalized UFC (%)Quality of Life Improvement (%)
Phase II507285
Phase III1008690

Safety Profile

This compound demonstrates a favorable safety profile compared to traditional treatments like metyrapone and ketoconazole. Common adverse effects include:

  • Headache
  • Nausea
  • Fatigue

Serious adverse events are rare but may include adrenal insufficiency if not monitored properly .

Case Studies

Several case studies highlight the clinical application of this compound:

  • Case Study A : A 45-year-old female with Cushing's disease unresponsive to pituitary surgery was treated with this compound. After three months, her UFC levels normalized, and she reported significant weight loss and improved mood stability.
  • Case Study B : A male patient with hypertension associated with Cushing's syndrome experienced a marked reduction in blood pressure following initiation of this compound therapy, alongside decreased aldosterone levels.

These cases illustrate this compound's potential not only in managing cortisol levels but also in addressing comorbid conditions associated with hypercortisolism.

Q & A

Basic Research Questions

Q. What are the primary efficacy endpoints and trial designs used in Phase III studies evaluating Osilodrostat for Cushing's syndrome?

Phase III trials (e.g., LINC 3, LINC 4) use urinary free cortisol (mUFC) normalization as the primary endpoint. Trials are structured with double-blind, placebo-controlled periods (e.g., 12 weeks) followed by open-label extensions. For example, LINC 4 demonstrated a 77% complete response rate (mUFC ≤ ULN) at 12 weeks in the this compound arm versus 8% in placebo . Key secondary endpoints include sustained response at 36 weeks and metabolic parameter improvements (e.g., HbA1c, blood pressure) .

Q. What is the molecular mechanism of this compound in cortisol synthesis inhibition?

this compound selectively inhibits 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), with IC50 values of 2.5 nM and 0.7 nM, respectively. This blocks the conversion of 11-deoxycortisol to cortisol and corticosterone to aldosterone, as validated in HAC15 cell assays and rodent models .

Q. How are randomized withdrawal studies designed to evaluate this compound's long-term efficacy?

The LINC 3 trial employed a withdrawal design: responders after 26 weeks of open-label this compound were re-randomized to continue treatment or placebo. This design assesses relapse prevention but introduces selection bias, as only responders enter the comparative phase .

Q. Which biomarkers are validated for assessing this compound's therapeutic efficacy?

mUFC remains the gold-standard biomarker. Secondary biomarkers include clinical parameters (e.g., weight, blood pressure) and metabolic indices (e.g., HbA1c). In LINC 4, 81% of patients achieved sustained mUFC normalization at 36 weeks, correlating with improved cardiovascular and metabolic outcomes .

Advanced Research Questions

Q. What statistical methods address missing data and bias in this compound trials?

  • Missing mUFC data : Trials use the Clopper-Pearson method for confidence intervals and multiple imputation for sensitivity analyses. Non-responder imputation (NRI) is applied conservatively, where missing data are counted as failures .
  • Selection bias in open-label extensions : Sensitivity analyses (e.g., inverse probability weighting) mitigate bias. The LINC 4 post-hoc analysis reported a median duration of response (DoR) of 1.34 years but noted confounding due to small sample sizes and baseline utility differences .

Q. How do pharmacokinetic (PK) properties influence dosing strategies in clinical studies?

this compound has a short half-life (2–5 hours), requiring twice-daily dosing. Dose titration is guided by mUFC levels and tolerability. Drug interaction studies show this compound inhibits CYP1A2, CYP2C19, and CYP2D6, necessitating dose adjustments for co-administered substrates (e.g., caffeine, omeprazole) .

Q. What methodologies reconcile contradictory efficacy findings across this compound trials?

  • Indirect treatment comparisons (ITC) : Pooled data from LINC 3, LINC 4, and C1201 were compared to placebo, but transitivity issues limit validity. Direct evidence from LINC 4 (77% vs. 8% response) is prioritized .
  • Post-hoc subgroup analyses : Responders with mUFC >1.3xULN at baseline showed sustained efficacy, but small sample sizes warrant caution .

Q. How are long-term quality of life (QoL) outcomes assessed in this compound studies?

QoL metrics (e.g., CushingQoL questionnaire) are analyzed in subgroups. However, LINC 4’s QoL data had high variability due to baseline utility differences between responders and non-responders. Economic models prioritize utility gains in responders at 26 weeks .

Q. What experimental designs mitigate bias in open-label extension phases?

  • Swimmer plots : Visualize individual patient trajectories (dose, response over time) but lack inferential power.
  • Propensity score matching : Reduces confounding in non-randomized extensions.
  • Pre-specified responder criteria : LINC 4 required mUFC >1.3xULN at baseline and overall response at 26 weeks for continued therapy .

Q. How do drug interaction studies inform clinical trial protocols?

Phase I studies assessed this compound’s CYP inhibition using probe substrates (e.g., midazolam for CYP3A4). Results showed moderate exposure increases (e.g., 61% for caffeine), prompting recommendations for monitoring and dose adjustments in polypharmacy scenarios .

Q. Methodological Considerations Table

Challenge Recommended Approach Example from Evidence
Missing mUFC dataMultiple imputation, NRILINC 4 Week 36 analysis
Selection bias in extensionsSensitivity analyses, propensity scoringLINC 4 post-hoc responder analysis
Confounding in QoL metricsSubgroup stratification, anchor-based methodsEconomic model using week 26 utilities
Drug-drug interactionsCYP phenotyping, dose titration protocolsPhase I probe substrate study

Properties

IUPAC Name

4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUZGMWDZDXMDG-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156570
Record name Osilodrostat
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cushing’s syndrome is an endocrine disorder resulting from chronic and excessive exposure to glucocorticoids, the symptoms of which may include thinning of the skin and hair, weight gain, muscle weakness, and osteoporosis, as well a constellation of psychiatric, cardiovascular, and immunological deficiencies. Cushing’s syndrome is most commonly precipitated by exogenous treatment with supraphysiological doses of glucocorticoids such as those found in nasal sprays, skin creams, and inhalers. Cushing’s disease - another less common cause of Cushing’s syndrome - is generally the result of increased endogenous cortisol exposure due to excessive secretion of adrenocroticotrophic hormone (ACTH) from a pituitary adenoma. Osilodrostat is an inhibitor of 11β-hydroxylase (CYP11B1) and, to a lesser extent, aldosterone synthase (CYP11B2). The CYP11B1 enzyme is responsible for catalyzing the final step of cortisol synthesis - by inhibiting this enzyme, osilodrostat helps to normalize endogenous cortisol levels and alleviate symptoms of Cushing’s disease.
Record name Osilodrostat
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CAS No.

928134-65-0
Record name 4-(R)-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile
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Record name Osilodrostat [USAN:INN]
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Record name Osilodrostat
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Record name Osilodrostat
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Record name OSILODROSTAT
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